Lipophilicity Shift vs. Direct Attachment
The methylene spacer in (5-nitrofuran-2-yl)methanesulfonyl chloride reduces computed lipophilicity by ≥1.5 log units versus the directly attached comparator 5-nitrofuran-2-sulfonyl chloride (CAS 98026-86-9). The target compound has an XLogP3 of 1.2 [1], whereas 5-nitrofuran-2-sulfonyl chloride has a LogP of 2.72 . This magnitude of lipophilicity reduction is sufficient to alter oral bioavailability predictions, aqueous solubility, and血浆 protein binding profiles of derived sulfonamides [2].
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed) |
| Comparator Or Baseline | 5-Nitrofuran-2-sulfonyl chloride (CAS 98026-86-9): LogP = 2.72 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ -1.5 (target is 1.52 log units less lipophilic) |
| Conditions | XLogP3 computed by PubChem 3.0; LogP from Chemsrc database entry |
Why This Matters
A 1.5-log reduction in lipophilicity can shift a compound from a high-LogP (>3) liability zone to a more development-friendly range (LogP 1–3), directly impacting lead optimization decisions and procurement specifications for medicinal chemistry campaigns.
- [1] PubChem CID 62083847. (5-Nitrofuran-2-yl)methanesulfonyl chloride. XLogP3 = 1.2. View Source
- [2] Lipinski, C. A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3): 3–26. LogP 1–3 associated with favorable oral bioavailability. View Source
